Cas no 645-72-7 (Dihydrophytol)

Dihydrophytol 化学的及び物理的性質
名前と識別子
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- 1-Hexadecanol,3,7,11,15-tetramethyl-
- 3,7,11,15-tetramethylhexadecan-1-ol
- 3,7,11,15-Tetramethylhexadecanol
- Dihydrophytol
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計算された属性
- せいみつぶんしりょう: 298.32376
じっけんとくせい
- PSA: 20.23
Dihydrophytol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM393703-5g |
3,7,11,15-Tetramethylhexadecan-1-ol |
645-72-7 | 95%+ | 5g |
$157 | 2023-02-02 | |
A2B Chem LLC | AD17888-250mg |
1-Hexadecanol,3,7,11,15-tetramethyl- |
645-72-7 | 95% | 250mg |
$61.00 | 2024-04-19 | |
A2B Chem LLC | AD17888-5g |
1-Hexadecanol,3,7,11,15-tetramethyl- |
645-72-7 | 95% | 5g |
$369.00 | 2024-04-19 | |
abcr | AB568300-1g |
3,7,11,15-Tetramethylhexadecan-1-ol, 95%; . |
645-72-7 | 95% | 1g |
€75.90 | 2024-08-02 | |
A2B Chem LLC | AD17888-100mg |
1-Hexadecanol,3,7,11,15-tetramethyl- |
645-72-7 | ≥95% | 100mg |
$31.00 | 2024-04-19 | |
Aaron | AR006U4S-5g |
1-Hexadecanol,3,7,11,15-tetramethyl- |
645-72-7 | 95% | 5g |
$137.00 | 2025-02-11 | |
Ambeed | A1355815-5g |
3,7,11,15-Tetramethylhexadecan-1-ol |
645-72-7 | 98% | 5g |
$142.0 | 2024-04-18 | |
TRC | D450458-50mg |
Dihydrophytol |
645-72-7 | 50mg |
$ 98.00 | 2023-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1750-5G |
3,7,11,15-Tetramethylhexadecan-1-ol |
645-72-7 | >95.0%(GC) | 5g |
¥895.00 | 2024-04-16 | |
TRC | D450458-100mg |
Dihydrophytol |
645-72-7 | 100mg |
$167.00 | 2023-05-18 |
Dihydrophytol 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
Dihydrophytolに関する追加情報
Chemical Profile of 1-Hexadecanol,3,7,11,15-tetramethyl- (CAS No. 645-72-7): Applications and Recent Research Developments
The compound 1-Hexadecanol,3,7,11,15-tetramethyl-, identified by its CAS number 645-72-7, is a specialized organic molecule with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This alkanol derivative belongs to the class of branched-chain alcohols, characterized by a long hydrocarbon chain with multiple methyl substituents. The presence of these methyl groups imparts distinct physicochemical properties that make it valuable in multiple domains, including polymer science, pharmaceutical formulations, and material engineering.
1-Hexadecanol,3,7,11,15-tetramethyl- is structurally similar to common linear alkanols but with enhanced thermal stability and lipophilicity due to its branched configuration. This feature makes it an attractive candidate for applications where solubility in organic solvents and resistance to degradation are critical. Recent studies have highlighted its role as an intermediate in the synthesis of high-performance polymers and as a modifier in lubricant formulations. The compound’s ability to form stable complexes with other molecules has also been explored in drug delivery systems, where it serves as a stabilizing agent.
In the realm of pharmaceutical research, the derivatives of 1-Hexadecanol,3,7,11,15-tetramethyl- have been investigated for their potential as excipients in oral and topical formulations. The compound’s fatty acid-like properties facilitate the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability. Moreover, its low toxicity profile makes it suitable for use in cosmeceutical products where skin penetration and minimal irritation are desired. Preliminary studies have also suggested its utility in anti-inflammatory formulations due to its ability to modulate lipid mediator synthesis.
The industrial applications of 1-Hexadecanol,3,7,11,15-tetramethyl- extend beyond pharmaceuticals and cosmetics. In polymer chemistry, this compound acts as a chain transfer agent in free-radical polymerization reactions, enabling the production of polymers with tailored molecular weights and distributions. Its incorporation into polyethylene and polypropylene matrices enhances mechanical strength and thermal resistance, making it valuable for high-performance plastics used in automotive and aerospace industries. Additionally, its use as an additive in paints and coatings improves film-forming properties while reducing VOC emissions.
Environmental scientists have also begun to explore the ecological relevance of 1-Hexadecanol,3,7,11,15-tetramethyl-. While its persistence in natural systems is relatively low compared to some other organic compounds due to biodegradation pathways facilitated by microbial action, its impact on aquatic ecosystems remains an area of active investigation. Research indicates that moderate concentrations can influence aquatic organism behavior through interactions with membrane lipids. However, no evidence suggests acute toxicity at typical environmental concentrations. Efforts are ongoing to develop sustainable synthetic routes that minimize environmental footprints while maintaining high yields.
The synthesis of 1-Hexadecanol,3,7,11,15-tetramethyl- has seen advancements in catalytic methodologies that improve efficiency and selectivity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the precise functionalization of the carbon backbone without unwanted side products. These innovations not only streamline production processes but also open doors for further derivatization into novel compounds with enhanced functionalities. For instance,the introduction of hydrophilic or charged moieties into the molecule could expand its utility in biomedical applications such as targeted drug delivery or biosensor development.
Future research directions for 1-Hexadecanol,3,7,11,15-tetramethyl- may include exploring its potential as a building block for advanced materials like self-healing polymers or shape-memory alloys. Its unique structural features could be leveraged to design materials with tunable mechanical properties under external stimuli such as temperature or light exposure. Furthermore,the integration of green chemistry principles into its synthesis could lead to more sustainable production methods that align with global environmental goals.
In summary,1-Hexadecanol,3,7,11,15-tetramethyl- (CAS No. 645-72-7) represents a versatile compound with broad applicability across multiple scientific disciplines。 Its distinctive chemical properties have positioned it as a key player in industrial manufacturing,pharmaceutical development,and material science。 As research continues to uncover new possibilities,this molecule is poised to contribute significantly to technological advancements while maintaining compliance with safety and environmental standards。
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